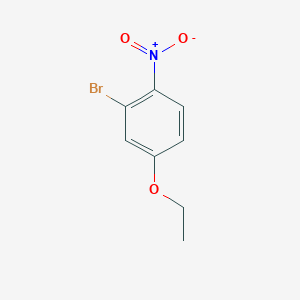

2-Bromo-4-ethoxy-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

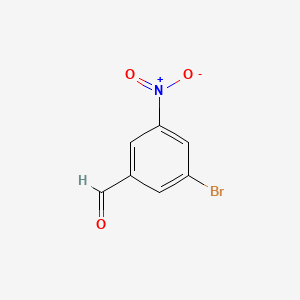

2-Bromo-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It is also known by other names such as 3-Bromo-4-ethoxynitrobenzene, 2-Brom-4-nitrophenetol, and 2-Ethoxy-5-nitrobromobenzene .

Synthesis Analysis

The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

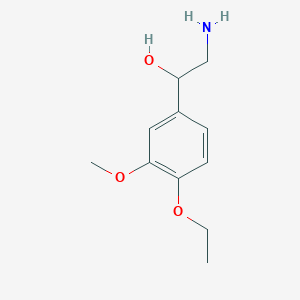

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethoxy-4-nitrobenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a nitro group . The InChI code for this compound is 1S/C8H8BrNO3/c1-2-13-8-4-3-6 (10 (11)12)5-7 (8)9/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve nucleophilic substitutions . In particular, any decent text should be able to explain why the 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-ethoxy-1-nitrobenzene is often used as a reagent in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.

NMR Spectroscopy

The compound is used in NMR (Nuclear Magnetic Resonance) spectroscopy studies . The unique arrangement of atoms and the presence of different functional groups in this compound make it an interesting subject for NMR studies, which can provide valuable information about its structure and properties.

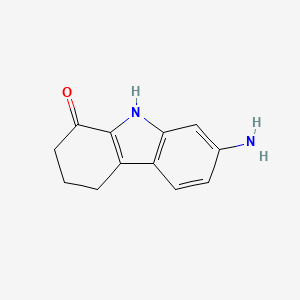

Synthesis of N-fused Tricyclic Indoles

It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant potential in pharmaceutical research due to their bioactive properties.

Solar Cell Research

There is research indicating that 2-Bromo-4-ethoxy-1-nitrobenzene can be used in the active layer of organic polymer solar cells . In one study, the addition of this compound improved the energy conversion efficiency of the solar cells.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Bromo-4-ethoxy-1-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .

Pharmacokinetics

It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water

Result of Action

The result of the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of 2-Bromo-4-ethoxy-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-4-ethoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFWCCICSGULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethoxy-1-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)